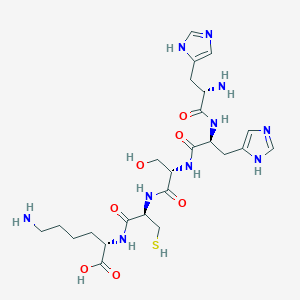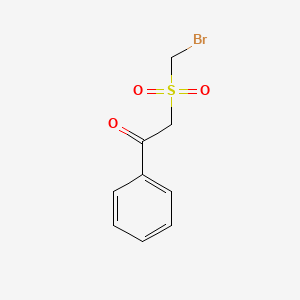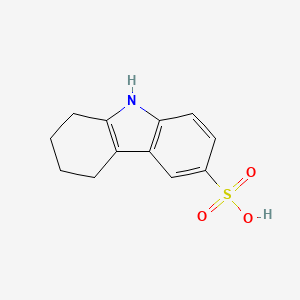![molecular formula C15H15NOS B12596614 4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide CAS No. 607361-29-5](/img/structure/B12596614.png)
4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide is an organic compound with the molecular formula C15H15NO2S It is a derivative of benzamide, characterized by the presence of a methyl group and a methylsulfanyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 4-(methylsulfanyl)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
相似化合物的比较
Similar Compounds
4-Methyl-N-(4-methylphenyl)benzamide: Similar structure but lacks the methylsulfanyl group.
2-hydroxy-4-methyl-N-[4-(methylsulfanyl)phenyl]benzamide: Contains an additional hydroxyl group.
N-[4-(methylsulfanyl)phenyl]imidodicarbonimidic diamide: Different functional groups but shares the methylsulfanyl phenyl moiety.
Uniqueness
4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide is unique due to the presence of both a methyl group and a methylsulfanyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
属性
CAS 编号 |
607361-29-5 |
|---|---|
分子式 |
C15H15NOS |
分子量 |
257.4 g/mol |
IUPAC 名称 |
4-methyl-N-(4-methylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C15H15NOS/c1-11-3-5-12(6-4-11)15(17)16-13-7-9-14(18-2)10-8-13/h3-10H,1-2H3,(H,16,17) |
InChI 键 |
VYIVUKAIIASKJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B12596536.png)

![Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12596549.png)


![N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine](/img/structure/B12596566.png)

![(4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one](/img/structure/B12596577.png)


![Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12596598.png)
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol](/img/structure/B12596603.png)
![N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12596611.png)
